Medazepam hydrochloride Medazepam hydrochloride A benzodiazepine derivative used in the treatment of anxiety. It has sedative, muscle relaxant, and anticonvulsant properties. One of its metabolites is DIAZEPAM and one of its excretion products is OXAZEPAM.
Brand Name: Vulcanchem
CAS No.: 15180-10-6
VCID: VC14593388
InChI: InChI=1S/C16H15ClN2.ClH/c1-19-10-9-18-16(12-5-3-2-4-6-12)14-11-13(17)7-8-15(14)19;/h2-8,11H,9-10H2,1H3;1H
SMILES:
Molecular Formula: C16H16Cl2N2
Molecular Weight: 307.2 g/mol

Medazepam hydrochloride

CAS No.: 15180-10-6

Cat. No.: VC14593388

Molecular Formula: C16H16Cl2N2

Molecular Weight: 307.2 g/mol

* For research use only. Not for human or veterinary use.

Medazepam hydrochloride - 15180-10-6

Specification

CAS No. 15180-10-6
Molecular Formula C16H16Cl2N2
Molecular Weight 307.2 g/mol
IUPAC Name 7-chloro-1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepine;hydrochloride
Standard InChI InChI=1S/C16H15ClN2.ClH/c1-19-10-9-18-16(12-5-3-2-4-6-12)14-11-13(17)7-8-15(14)19;/h2-8,11H,9-10H2,1H3;1H
Standard InChI Key XBWAZCLHZCFCGK-UHFFFAOYSA-N
Canonical SMILES CN1CCN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.Cl

Introduction

Chemical Characterization and Synthesis

Structural and Molecular Properties

Medazepam hydrochloride (CAS 2898-11-5) is an achiral compound with the molecular formula C₁₆H₁₅ClN₂·ClH, yielding a molecular weight of 307.22 g/mol . The structure features a 1,4-benzodiazepine core substituted with a chlorine atom at position 7, a methyl group at position 1, and a phenyl ring at position 5 (Figure 1) .

PropertyValueSource
Molecular FormulaC₁₆H₁₅ClN₂·ClH
Molecular Weight307.22 g/mol
SMILESCl.CN1CCN=C(C2=CC=CC=C2)C3=CC(Cl)=CC=C13
InChI KeyXBWAZCLHZCFCGK-UHFFFAOYSA-N

Figure 1: Structural representation of Medazepam hydrochloride, highlighting key substituents.

Synthesis and Manufacturing

First synthesized by Sternbach et al. in the 1960s via cyclization reactions , Medazepam hydrochloride is typically prepared by introducing a methyl group to the 1-position of a 7-chloro-5-phenyl-1,4-benzodiazepine intermediate . Patents (e.g., US3243427) describe optimized protocols involving hydrogen chloride addition for salt formation . Industrial synthesis often employs intermediates like 2-amino-5-chloro-3-phenylbenzophenone, which undergoes ring-closure reactions under acidic conditions .

Pharmacological Mechanism and Targets

GABAergic Modulation

Medazepam hydrochloride exerts its effects by potentiating GABA(A) receptor activity, enhancing inhibitory neurotransmission in the central nervous system . Unlike non-benzodiazepine GABA modulators, it binds to the α-γ subunit interface of GABA(A) receptors, particularly those containing α₁, α₂, α₃, or α₅ subunits . This interaction induces sedative, anxiolytic, and muscle relaxant effects.

Primary and Secondary Targets

TargetBinding AffinityRelevanceSource
GABA(A) ReceptorNot quantifiedPrimary anxiolytic mechanism
NOS1 (Neuronal Nitric Oxide Synthase)170.0 µM (IC₅₀)Potential role in neuroprotection
CHEMBL2093872 (Unidentified)Not quantifiedHypothetical secondary target

While GABA(A) modulation dominates its pharmacological profile, interactions with NOS1 suggest possible neuroprotective or vasodilatory effects, though clinical relevance remains unclear .

Pharmacokinetics and Metabolism

Metabolic Pathways

Medazepam undergoes hepatic oxidation via CYP3A4, producing active metabolites like diazepam and nordiazepam, which exhibit prolonged half-lives (e.g., 100–200 hours for diazepam) . This metabolic pathway explains its long-acting profile and potential drug interactions with CYP3A4 inhibitors/inducers.

Clinical Applications and Efficacy

Approved Indications

Medazepam hydrochloride is approved for:

  • Anxiety disorders (e.g., generalized anxiety, neurotic states)

  • Alcohol withdrawal symptoms

  • Muscle spasms

  • Preoperative sedation

Clinical Trial Data

A double-blind crossover trial (n=14) evaluated 16.5 mg/day in anxious patients, revealing:

  • Efficacy: No superiority over placebo for anxiety reduction, possibly due to subtherapeutic dosing .

  • Safety: Increased Middlesex Health Questionnaire (MHQ) depression scores despite low doses .

  • Driving Impacts: No significant braking errors in simulators, but technical driving errors were observed in real-world conditions .

Dosage Recommendations

ConditionDose RangePopulationAdverse Events
Anxiety10–30 mg/dayAdultsDrowsiness (3/10 patients)
Muscle spasms20–50 mg/dayAdultsNot reported
Alcohol withdrawal10–30 mg/dayAdultsNot reported

Data from and emphasize dose-dependent tolerability, with higher doses linked to sedation and fetal risks in overdose cases .

Adverse EventIncidenceDose/ContextSource
Drowsiness3/10 patients10 mg thrice daily
Fetal death1 case276 mg overdose (pregnant)
Depression scores16.5 mg/day

Overdose and Toxicity

The LD₅₀ in mice is 360 mg/kg (i.p.) and 1070 mg/kg (oral), indicating moderate acute toxicity . A case report noted fetal demise following a 276 mg oral overdose in a pregnant woman, underscoring risks in high-dose misuse .

Research and Analytical Applications

Stable Isotope-Labeled Derivatives

Medazepam-¹³C,d₃ hydrochloride (CAS: TRC-M203152) is employed as a reference standard for:

  • Pharmacokinetic studies: Quantifying parent/metabolite ratios .

  • Forensic analysis: Detecting illicit use in biological samples .

PropertyValueApplicationSource
Molecular Weight311.23 g/molLC-MS/MS quantification
Purity>95% (HPLC)Research material quality

Emerging Research Directions

Current studies focus on:

  • Metabolic profiling: Identifying novel CYP450-mediated pathways.

  • Central nervous system interactions: Exploring synergistic effects with neuromodulators.

Regulatory Status and Market Availability

Global Approval and Control

RegionStatusKey BrandsSource
RussiaApproved (Nobrium, Rudotel)Nobrium, Rudotel
EUUncontrolled (non-medicinal)N/A
UKNot licensed; PSA-exempt if medicinalN/A

Controlled Substance Classification

Medazepam hydrochloride falls under Schedule IV in many jurisdictions due to abuse potential, requiring strict prescribing protocols .

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